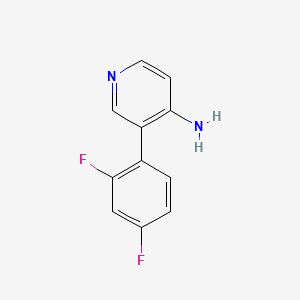

3-(2,4-Difluorophenyl)pyridin-4-amine

説明

3-(2,4-Difluorophenyl)pyridin-4-amine: is a chemical compound with the molecular formula C11H8F2N2 . It is a member of the fluorinated pyridines family, which are known for their unique physical, chemical, and biological properties due to the presence of fluorine atoms in the aromatic ring .

準備方法

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as a halide . For instance, 3-bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines, including 3-(2,4-Difluorophenyl)pyridin-4-amine, often involves large-scale fluorination processes using reagents like Selectfluor® or complex metal fluorides such as aluminum fluoride and copper fluoride at elevated temperatures . These methods ensure high yields and purity of the desired product.

化学反応の分析

Types of Reactions: 3-(2,4-Difluorophenyl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like tetrabutylammonium fluoride in polar aprotic solvents like dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines .

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

3-(2,4-Difluorophenyl)pyridin-4-amine has shown potential as an anticancer agent. A study investigated the cytotoxic effects of derivatives of imidazo[4,5-b]pyridine, which includes structures similar to this compound. The compounds exhibited moderate cytotoxicity against several cancer cell lines, including MCF-7 and K562, with some derivatives showing specific inhibition of COX enzymes, which are implicated in cancer progression .

Inhibitors of Hemozoin Formation

Another application involves the development of fast-killing agents targeting Plasmodium falciparum, the malaria-causing parasite. Compounds structurally related to this compound have been identified as effective inhibitors of hemozoin formation. These compounds demonstrated high aqueous solubility and significant in vitro activity against resistant strains of P. falciparum, indicating their potential for use in antimalarial therapies .

Photocatalysis

Photocatalytic Applications

The compound serves as a ligand in the preparation of iridium-based photocatalysts. Its structure allows it to participate effectively in photochemical reactions, making it suitable for applications in organic synthesis and environmental remediation through photocatalysis . The compound's ability to facilitate single-electron transmetalation reactions enhances its utility in organoboron cross-coupling reactions, which are essential in forming carbon-carbon bonds .

Material Science

Development of Functional Materials

In material science, this compound is explored for its role in developing functional materials with specific electronic or optical properties. Its incorporation into polymer matrices or as a dopant can lead to materials with enhanced properties for applications in electronics and photonics .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 15.0 | COX Inhibition |

| Compound B | K562 | 10.5 | Apoptosis Induction |

| This compound | SaOS2 | TBD | TBD |

Table 2: Photocatalytic Activity

作用機序

The mechanism of action of 3-(2,4-Difluorophenyl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

類似化合物との比較

- 2-Fluoropyridine

- 4-Fluoropyridine

- 2,4-Difluoropyridine

- 3-Fluoropyridine

Comparison: Compared to other fluorinated pyridines, 3-(2,4-Difluorophenyl)pyridin-4-amine is unique due to the specific positioning of the fluorine atoms and the amine group on the pyridine ring. This unique structure imparts distinct physical and chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

生物活性

3-(2,4-Difluorophenyl)pyridin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its activity against specific disease targets.

The compound is characterized by a pyridine ring substituted with a difluorophenyl group and an amine. Its chemical formula is CHFN, with a molecular weight of 197.18 g/mol. The synthesis typically involves the reaction of 2,4-difluoroaniline with pyridine derivatives under controlled conditions to yield the desired amine product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, making it a promising candidate for inhibiting specific biological pathways.

Inhibitory Activity

Research has indicated that this compound exhibits significant inhibitory activity against several enzymes involved in critical biological processes. Notably, it has been studied as a potential inhibitor of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism.

Table 1 summarizes the inhibitory effects of this compound on various CYP isoforms:

These results suggest that the compound may have a broad spectrum of activity against drug-metabolizing enzymes, which could lead to drug-drug interactions if used in therapeutic settings.

Antiparasitic Activity

A study investigated the efficacy of similar pyridine-based compounds against Trypanosoma cruzi, the causative agent of Chagas disease. The findings indicated that structural modifications similar to those found in this compound could enhance activity against this parasite by disrupting sterol biosynthesis pathways within the organism.

Anticancer Potential

Further research has explored the cytotoxic effects of this compound on various cancer cell lines. In vitro studies demonstrated that derivatives of pyridine compounds can inhibit cell proliferation at concentrations below 90 μM. Specifically, compounds with similar structures were shown to affect both cardiomyocytes and hepatocytes, indicating potential off-target effects that warrant further investigation .

Toxicological Considerations

As with any potential therapeutic agent, understanding the toxicity profile is crucial. Studies have suggested that while certain analogues exhibit promising biological activity, their safety must be evaluated through in vivo models to assess potential adverse effects .

特性

IUPAC Name |

3-(2,4-difluorophenyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-7-1-2-8(10(13)5-7)9-6-15-4-3-11(9)14/h1-6H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BISNTZPLYSGIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50734702 | |

| Record name | 3-(2,4-Difluorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258613-25-0 | |

| Record name | 3-(2,4-Difluorophenyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50734702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-difluorophenyl)pyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。